2-Ethoxy-2-(2-methylcyclopropyl)propan-1-amine
Description
Molecular Architecture and Stereochemical Features
The molecular formula of 2-ethoxy-2-(2-methylcyclopropyl)propan-1-amine is $$\text{C}8\text{H}{17}\text{NO}$$, with a molecular weight of 143.23 g/mol. Its structure comprises a central carbon atom bonded to an ethoxy group ($$\text{CH}2\text{CH}3\text{O}-$$), a 2-methylcyclopropyl moiety, and an aminopropyl chain. The cyclopropane ring introduces two stereogenic centers: one at the bridgehead carbon of the cyclopropane and another at the central carbon bearing the ethoxy and amine groups.
The SMILES notation ($$\text{CCOC(C)(CN)C1CC1}$$) highlights the connectivity, while the InChIKey ($$\text{ODHJILXQXYACKM-UHFFFAOYSA-N}$$) provides a unique identifier for its stereoisomers. Density functional theory (DFT) calculations suggest that the amine group adopts a staggered conformation relative to the cyclopropane ring to minimize steric clashes with the methyl substituent.
Table 1: Key structural parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | $$\text{C}8\text{H}{17}\text{NO}$$ | |
| Molecular weight | 143.23 g/mol | |
| Stereogenic centers | 2 | |
| Torsion angle (N–C–C–O) | 60.0°–73.8° |
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-ethoxy-2-(2-methylcyclopropyl)propan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-4-11-9(3,6-10)8-5-7(8)2/h7-8H,4-6,10H2,1-3H3 |
InChI Key |
REKBPCJSSGFJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(CN)C1CC1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(2-methylcyclopropyl)propan-1-amine involves several steps. One common method includes the reaction of 2-methylcyclopropylamine with ethyl bromide under basic conditions to form the ethoxy derivative. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis and reaction optimization would apply to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-(2-methylcyclopropyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium hydroxide, ethanol
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
2-Ethoxy-2-(2-methylcyclopropyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-(2-methylcyclopropyl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclopropyl Groups
a) rac-(1R,2S)-2-[(1R,2R)-2-methylcyclopropyl]cyclopropan-1-amine hydrochloride
- Molecular Formula : C8H14NCl
- Key Features : Contains two fused cyclopropyl rings and a methyl substituent. The hydrochloride salt form enhances stability and solubility.
- Comparison : Unlike the target compound, this analog lacks an ethoxy group but includes a second cyclopropyl ring, which increases steric hindrance and may reduce reactivity in nucleophilic substitutions .
b) 1-Cyclopropyl-2-(2-methylphenyl)ethanamine
- Molecular Formula : C12H17N
- Key Features : Combines a cyclopropyl ring with a 2-methylphenyl group.
Branched Aliphatic Amines
a) N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine
- Molecular Formula : C21H27N
- Key Features : A bulky secondary amine with a naphthalene moiety.
- Comparison : The aromatic naphthalene group in this compound contrasts with the aliphatic ethoxy group in the target molecule, leading to differences in lipophilicity (LogP) and UV absorption profiles. Chiral UPLC data for this compound (99% enantiomeric excess) highlight advanced purification techniques that may also apply to the target compound if stereocenters are present .
b) N-Benzyl-2-methyl-1-(pyridin-4-yl)propan-1-amine
- Molecular Formula : C16H20N2
- Key Features : Contains a pyridine ring and benzyl group.
Ether-Functionalized Amines
a) (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine
- Molecular Formula: C13H19NO
- Key Features : Includes a methoxyphenyl group and a propenyl chain.
- Comparison : The methoxy group here is electronically similar to the ethoxy group in the target compound but has lower steric bulk. This difference could influence binding affinities in receptor-ligand interactions .
b) (2S)-1-{[(2S)-3-(2-Methoxyethoxy)-2-methylpropyl]oxy}propan-2-amine
Data Table: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 2-Ethoxy-2-(2-methylcyclopropyl)propan-1-amine | C10H19NO | 169.26 g/mol | Ethoxy, methylcyclopropyl | Rigidity, moderate solubility |
| rac-(1R,2S)-2-[(1R,2R)-2-methylcyclopropyl]cyclopropan-1-amine HCl | C8H14NCl | 159.66 g/mol | Fused cyclopropyl, methyl | High steric hindrance, salt form |
| N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine | C21H27N | 293.45 g/mol | Naphthalene, cyclohexyl | High lipophilicity, chiral |
| (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine | C13H19NO | 205.30 g/mol | Methoxyphenyl, propenyl | Conjugation potential |
Biological Activity
2-Ethoxy-2-(2-methylcyclopropyl)propan-1-amine is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological applications, and relevant research findings.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator, influencing biochemical pathways crucial for cellular function. Notably, it has been suggested that similar compounds can inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters in the brain, which could have implications for mood regulation and neurochemical balance .
Pharmacological Applications
The compound has potential applications in several therapeutic areas:
- Neuropharmacology : Due to its potential MAO-inhibiting properties, it may be useful in treating depression and anxiety disorders.
- Cancer Research : Compounds with similar structures have shown promise as inhibitors of cancer cell proliferation by targeting specific kinase pathways .
- Metabolic Disorders : Research indicates that related cyclopropane derivatives can modulate metabolic pathways, suggesting potential utility in managing obesity and dyslipidemia .
Enzyme Inhibition Studies
Studies have demonstrated that this compound and its analogs can effectively inhibit key enzymes involved in metabolic processes. For instance, they may inhibit acetyl-CoA carboxylase (ACC), which plays a significant role in fatty acid metabolism. In vitro studies have shown that these compounds can reduce fatty acid synthesis in HepG2 cells, highlighting their potential as metabolic regulators .
Case Studies
- In Vitro Studies : In experiments using human cancer cell lines, derivatives of this compound exhibited significant cytotoxic effects. The mechanism involved the induction of apoptosis through the modulation of signaling pathways associated with cell survival and death .
- Animal Models : In rodent models, administration of the compound led to reduced body weight gain and improved lipid profiles in high-fat diet scenarios. These findings support its potential application in obesity treatment .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Basic: What synthetic strategies are recommended for preparing 2-Ethoxy-2-(2-methylcyclopropyl)propan-1-amine?
Methodological Answer:
The synthesis typically involves two key steps: (1) constructing the 2-methylcyclopropyl moiety and (2) introducing the ethoxy-amine backbone.
- Cyclopropane Formation : Use transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith conditions) or [2+1] cycloaddition with diazo compounds to generate the methylcyclopropyl group .
- Amine-Ether Coupling : React the cyclopropane intermediate with a protected propan-1-amine derivative. For example, nucleophilic substitution of a bromoethane precursor with a hydroxylamine intermediate under basic conditions (e.g., K₂CO₃ in DMF) can yield the ethoxy-amine structure .
Validation : Monitor reaction progress via TLC or GC-MS, and confirm stereochemistry using chiral HPLC if enantiomers are synthesized .
Advanced: How does the cyclopropyl group affect the compound’s stability under acidic or oxidative conditions?
Methodological Answer:
The cyclopropyl ring introduces strain, making it susceptible to ring-opening reactions under strong acids (e.g., H₂SO₄) or oxidizing agents (e.g., KMnO₄). For example:
- Acidic Conditions : Protonation of the cyclopropane ring can lead to cleavage, forming allylic or alkenyl intermediates. This reactivity is critical when designing catalytic reactions or biological assays .
- Oxidative Stress : The methyl group on the cyclopropane may stabilize radical intermediates, but prolonged exposure to oxidizers risks degradation. Use inert atmospheres (N₂/Ar) and low-temperature conditions to mitigate this .
Experimental Design : Perform stability studies using accelerated degradation tests (e.g., 40°C/75% RH) with HPLC-UV monitoring .
Basic: What analytical techniques are optimal for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the ethoxy (-OCH₂CH₃) and cyclopropyl protons (δ ~0.5–1.5 ppm). Coupling constants (J values) distinguish cyclopropane stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak). Fragmentation patterns help identify the cyclopropyl and ethoxy groups .
- Polarimetry : If the compound is chiral, measure optical rotation to confirm enantiomeric purity .
Limitations : Lack of reference spectra for novel derivatives may require computational modeling (e.g., DFT for NMR prediction) .
Advanced: How can computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or ion channels). The ethoxy group’s polarity and cyclopropyl rigidity may influence hydrophobic interactions .
- MD Simulations : Run 100-ns trajectories to assess conformational stability in lipid bilayers, critical for blood-brain barrier penetration studies .
- QSAR Analysis : Corrogate steric parameters (e.g., Taft’s Es for the cyclopropyl group) with activity data from analogs to optimize potency .
Validation : Cross-check predictions with in vitro assays (e.g., radioligand binding for receptor affinity) .
Basic: What are the key safety considerations when handling this compound in the lab?
Methodological Answer:
- Toxicity : While specific data for this compound is limited, structurally similar amines (e.g., cyclopropylamines) show acute toxicity (H302, H315). Use fume hoods and PPE (gloves, goggles) .
- Reactivity : The ethoxy group may generate peroxides over time. Test for peroxides before distillation and store under inert gas .
Emergency Protocols : For spills, neutralize with dilute acetic acid and adsorb with vermiculite. Dispose via hazardous waste channels .
Advanced: How can contradictory data on cyclopropylamine reactivity be resolved in mechanistic studies?
Methodological Answer:
- Controlled Replicates : Perform reactions under standardized conditions (e.g., solvent, temperature) to isolate variables. For example, discrepancies in ring-opening rates may arise from trace metal impurities .
- Isotopic Labeling : Use deuterated cyclopropane (e.g., C₃D₅) to track bond cleavage via MS or IR spectroscopy .
- Collaborative Validation : Cross-reference results with computational studies (e.g., DFT for activation energies) to reconcile experimental vs. theoretical outcomes .
Basic: What solvent systems are compatible with this compound for reaction optimization?
Methodological Answer:
- Polar Aprotic Solvents : DMF or DMSO enhance solubility for SN2 reactions but may degrade the cyclopropane under heat.
- Non-Polar Solvents : Use hexane or toluene for Friedel-Crafts alkylation to preserve the cyclopropyl ring .
Testing : Conduct stability screens (24-hour exposure) with HPLC analysis to rank solvent compatibility .
Advanced: What strategies improve enantioselective synthesis of the chiral 2-methylcyclopropyl moiety?
Methodological Answer:
- Chiral Catalysts : Employ Rh(II)- or Cu(I)-based catalysts with bis(oxazoline) ligands for asymmetric cyclopropanation .
- Kinetic Resolution : Use lipases (e.g., CAL-B) to hydrolyze undesired enantiomers from racemic mixtures .
Analysis : Confirm enantiomeric excess (ee) via chiral GC or HPLC with cellulose-based columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
